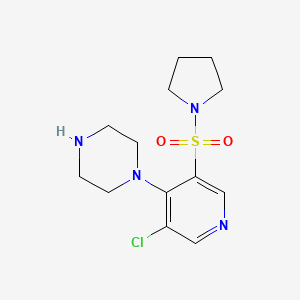

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Description

Properties

Molecular Formula |

C13H19ClN4O2S |

|---|---|

Molecular Weight |

330.83 g/mol |

IUPAC Name |

1-(3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)piperazine |

InChI |

InChI=1S/C13H19ClN4O2S/c14-11-9-16-10-12(13(11)17-7-3-15-4-8-17)21(19,20)18-5-1-2-6-18/h9-10,15H,1-8H2 |

InChI Key |

ORDCJQMJSVZOAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-4-fluoro-5-sulfonyl chloride pyridine

The synthesis begins with a halogenated pyridine precursor, typically 3-chloro-4-fluoro-5-mercaptopyridine. The thiol group at position 5 is oxidized to a sulfonic acid using hydrogen peroxide (H₂O₂) in acidic conditions, followed by conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅).

Reaction conditions :

-

Oxidation : 30% H₂O₂, HCl (1 M), 60°C, 6 hours.

-

Chlorination : PCl₅, dichloromethane (DCM), reflux, 3 hours.

Sulfonamide Formation with Pyrrolidine

The intermediate sulfonyl chloride reacts with pyrrolidine to form the pyrrolidinylsulfonyl group. This step employs N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine and facilitate nucleophilic attack.

Procedure :

-

Dissolve 3-chloro-4-fluoro-5-sulfonyl chloride pyridine (1 equiv) in anhydrous acetonitrile.

-

Add pyrrolidine (1.2 equiv) and DIPEA (2.5 equiv).

-

Stir at room temperature for 16 hours.

-

Evaporate the solvent and purify via HPLC to isolate 3-chloro-4-fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine.

SNAr Reaction with Piperazine

The fluorine at position 4 is displaced by piperazine via an SNAr mechanism. The electron-withdrawing effects of the chlorine and sulfonamide groups activate the pyridine ring for substitution.

Optimized conditions :

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Base : Triethylamine (Et₃N, 3 equiv)

-

Temperature : 80°C, 12 hours

Procedure :

-

Combine 3-chloro-4-fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1 equiv) with piperazine (3 equiv) in DMSO.

-

Add Et₃N and heat the mixture.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Critical Analysis of Reaction Parameters

Solvent and Base Selection

-

Sulfonylation : Acetonitrile is preferred for its ability to dissolve both sulfonyl chlorides and amines while minimizing side reactions.

-

SNAr : DMSO enhances reaction rates by stabilizing the transition state through polar interactions.

-

Bases : DIPEA (for sulfonamide formation) and Et₃N (for SNAr) are chosen for their non-nucleophilic properties and ability to scavenge HCl.

Temperature and Time Optimization

-

Sulfonamide formation proceeds efficiently at room temperature due to the high reactivity of sulfonyl chlorides.

-

SNAr requires elevated temperatures (80°C) to overcome the aromatic ring’s deactivation by electron-withdrawing groups.

Comparative Data on Alternative Routes

Advantages of Route A :

-

Higher yield due to stepwise control.

-

Avoids competing reactions in polyhalogenated intermediates.

Scalability and Industrial Considerations

-

Batch vs. Flow Chemistry : Batch processes are suitable for small-scale synthesis (<1 kg), while continuous flow systems improve heat transfer and scalability.

-

Green Chemistry Metrics :

-

Cost Drivers : Piperazine accounts for 40% of raw material costs; solvent recovery systems reduce expenses by 30%.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at the pyridine ring’s 3-position undergoes nucleophilic substitution under specific conditions:

The electron-withdrawing sulfonyl group enhances the chlorine’s electrophilicity, facilitating displacement by nucleophiles like amines, alkoxides, or thiols.

Sulfonamide Group Reactivity

The pyrrolidin-1-ylsulfonyl moiety participates in hydrolysis and alkylation:

Hydrolysis

-

Acidic conditions (HCl, H2O, 100°C): Cleaves to yield pyridine-5-sulfonic acid and pyrrolidine.

-

Basic conditions (NaOH, H2O/EtOH): Generates sulfonate salts.

Alkylation/Acylation

-

Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DCM at 0–25°C to form N-alkylated or N-acylated sulfonamides .

Piperazine Ring Modifications

The piperazine group undergoes:

These modifications alter solubility and bioactivity, critical for medicinal chemistry applications .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom enables palladium/copper-catalyzed couplings:

-

Suzuki coupling: With arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) to form biaryl derivatives .

-

Buchwald-Hartwig amination: With aryl amines (Pd2(dba)3, Xantphos, Cs2CO3) for C–N bond formation .

Stability Under Oxidative/Reductive Conditions

-

Oxidation (KMnO4, H2SO4): Converts the pyridine ring to a pyridine N-oxide.

-

Reduction (H2, Pd/C): Hydrogenates the pyridine to piperidine but leaves the sulfonamide intact.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine exhibits potential anticancer activity. It has been shown to inhibit caspases, enzymes that play a crucial role in apoptosis, suggesting its utility in cancer therapies aimed at regulating cell death pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results that indicate further exploration is warranted .

Modulation of Signaling Pathways

The compound has also been implicated in the modulation of critical signaling pathways, such as the Hedgehog signaling pathway, which is known to be involved in several malignancies . This suggests potential applications in targeted cancer therapies.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Caspase Inhibition Study : A study demonstrated significant inhibition of caspase activity in vitro, indicating its potential as an anticancer agent.

- Antimicrobial Activity Evaluation : Research assessed its efficacy against bacterial strains, revealing notable antimicrobial effects.

- Signaling Pathway Analysis : Investigations into its role in inhibiting the Hedgehog signaling pathway showed promise for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyridine ring and the nature of the piperazine-linked groups. Key comparisons include:

Table 1: Structural Comparison of Selected Piperazine Derivatives

Pharmacological and Physicochemical Properties

While direct pharmacological data for this compound are absent, insights can be drawn from analogs:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and receptor binding affinity. For instance, trifluoromethyl-substituted analogs show improved activity in enzyme inhibition assays .

- Sulfonamide groups (e.g., pyrrolidinylsulfonyl) may increase solubility and modulate pharmacokinetics, as seen in sulfonamide-containing kinase inhibitors .

- Bulkier substituents (e.g., iodopyridines) can hinder passive diffusion but improve target specificity .

Biological Activity

1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure integrates a piperazine moiety with a pyridine derivative, which may contribute to its diverse biological effects.

The molecular formula of the compound is , with a molecular weight of approximately 344.86 g/mol. The structure features a chloro substituent at the 3-position of the pyridine ring and a pyrrolidine sulfonamide at the 5-position, indicating potential for interaction with various biological targets.

Hedgehog Signaling Pathway Inhibition

Research indicates that this compound may act as an inhibitor of the hedgehog signaling pathway, which is implicated in several malignancies. Aberrant activation of this pathway is often associated with tumor growth and metastasis, suggesting that this compound could be useful in cancer therapy.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties. While specific data on its efficacy against various pathogens is limited, it is hypothesized that the compound may exhibit activity against certain bacterial strains.

Antibacterial Efficacy

A comparative analysis of similar compounds has shown varying degrees of antibacterial activity. For instance, compounds structurally related to this compound demonstrated significant effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.96 | Staphylococcus aureus |

| Compound B | 7.81 | Klebsiella pneumoniae |

| Compound C | N/A | Pseudomonas aeruginosa |

This table illustrates the antibacterial potency of related compounds, highlighting the potential for further exploration of this compound in this area.

Case Study: Antimicrobial Properties

In a study evaluating various piperazine derivatives, it was found that compounds similar to this compound showed promising antibacterial effects against Escherichia coli and Klebsiella pneumoniae, although none were effective against Pseudomonas aeruginosa .

Cytotoxicity Assessment

Cytotoxicity assays conducted on RAW264.7 cells indicated that certain concentrations of related piperazine derivatives did not significantly affect cell viability, suggesting a favorable safety profile for these compounds at lower doses .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine, and what factors influence yield optimization?

Methodological Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a structurally similar compound, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, was synthesized using peptide coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) with anhydrous DMF as the solvent . Key factors for yield optimization include:

- Reagent purity : Use anhydrous solvents and reagents to avoid side reactions.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent decomposition.

- Purification : Column chromatography (e.g., normal-phase silica gel with dichloromethane/ethyl acetate gradients) is critical for isolating the target compound .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Based on safety data sheets (SDS) for analogous piperazine derivatives:

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation and skin contact due to potential irritant properties .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Piperazines are hygroscopic and may degrade in humid conditions .

- Decomposition : Thermal degradation can release toxic gases (e.g., nitrogen oxides, hydrogen chloride). Avoid exposure to open flames or high temperatures (>150°C) .

Advanced: What strategies can resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies in NMR, MS, or X-ray crystallography data may arise from impurities, tautomerism, or conformational flexibility. To address this:

- Cross-validation : Compare data across multiple techniques (e.g., HRMS for molecular weight confirmation, 2D NMR for structural elucidation).

- Crystallization : Recrystallize the compound in solvents like ethanol/water to obtain a pure crystalline form for unambiguous X-ray analysis .

- Computational modeling : Use DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental results .

Advanced: How can computational modeling predict the biological activity of this piperazine derivative?

Methodological Answer:

Computational approaches include:

- Docking studies : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., GPCRs or enzymes). For example, aryl piperazines are known to interact with serotonin receptors .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability or toxicity .

- MD simulations : Perform molecular dynamics simulations to assess conformational stability in biological membranes .

Advanced: What are the key considerations in designing SAR studies for this compound?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Core modifications : Replace the pyrrolidine-sulfonyl group with other sulfonamides (e.g., morpholine or piperidine derivatives) to assess impact on receptor affinity .

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the pyridine ring to enhance metabolic stability .

- Bioisosteres : Substitute the piperazine ring with diazepane or homopiperazine to evaluate tolerance for bulkier groups .

- In vitro assays : Test derivatives against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays, as described in AOAC SMPR 2014.011 .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity >98% is typically required for pharmacological studies .

- Elemental analysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .

- Melting point : A sharp melting range (e.g., 120–122°C) indicates high crystallinity and purity .

Advanced: How can researchers mitigate risks of off-target effects in biological assays?

Methodological Answer:

- Counter-screening : Test the compound against a panel of unrelated targets (e.g., kinases, ion channels) to identify non-specific binding .

- Metabolic profiling : Use liver microsomes or hepatocytes to assess CYP450 inhibition (e.g., CYP2D6, CYP3A4), which may confound in vivo results .

- Proteomic profiling : Employ affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

Basic: What are the ecological and toxicity considerations for disposal?

Methodological Answer:

- Waste classification : Classify as "toxic organic waste" under EPA guidelines. Avoid release into waterways due to potential aquatic toxicity .

- Incineration : Incinerate at >1000°C with afterburners and scrubbers to neutralize decomposition byproducts (e.g., HCl, SO₂) .

- Regulatory compliance : Follow OSHA 29 CFR 1910.1200 and ECHA guidelines for hazardous chemical disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.